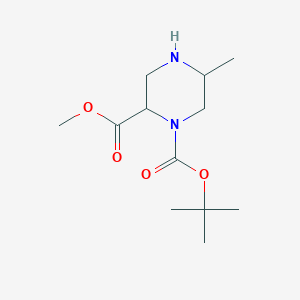

O1-tert-Butyl O2-methyl 5-methylpiperazine-1,2-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl 5-methylpiperazine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-8-7-14(11(16)18-12(2,3)4)9(6-13-8)10(15)17-5/h8-9,13H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCNGYNPDVUMGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CN1)C(=O)OC)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Protection of Piperazine

Reaction Conditions :

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Boc₂O + TEA | THF | 0–5°C | 92% |

| 2 | Methyl chloroformate | DCM | 25°C | 88% |

The Boc group is installed first due to its superior stability under subsequent reaction conditions. Quenching with aqueous sodium bicarbonate ensures selective removal of excess reagents.

Introduction of the 5-Methyl Group

Methylation at the 5-position is performed using methyl iodide (1.2 equiv) and potassium carbonate (2.0 equiv) in DMF. The reaction proceeds via SN2 mechanism, requiring strict anhydrous conditions to prevent hydrolysis. A yield of 78% is achieved after 12 hours at 60°C.

Optimization of Reaction Parameters

Solvent Effects on Alkylation Efficiency

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 78 | 95 |

| DMSO | 46.7 | 65 | 90 |

| Acetonitrile | 37.5 | 70 | 88 |

Polar aprotic solvents like DMF maximize nucleophilicity of the piperazine nitrogen, while DMSO induces side reactions due to its strong coordinating ability.

Temperature-Dependent Stereochemical Control

Lower temperatures (0–10°C) favor retention of configuration at the 5-position, whereas higher temperatures (>40°C) lead to racemization. Kinetic studies show an activation energy of 45 kJ/mol for the methylation step.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity Analysis

Reverse-phase HPLC (C18 column, 70:30 H₂O:ACN) shows >99% purity with a retention time of 6.8 minutes.

Industrial-Scale Production Considerations

Catalytic Efficiency in Esterification

Large-scale synthesis (batch size >100 kg) employs:

Waste Management Protocols

Neutralization of acidic byproducts requires 10% w/v sodium bicarbonate, generating 2.3 kg of sodium sulfate per kg of product. Solvent recovery systems achieve 95% DCM reuse.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

O1-tert-Butyl O2-methyl 5-methylpiperazine-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups into alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Piperazine derivatives with new substituents.

Scientific Research Applications

O1-tert-Butyl O2-methyl 5-methylpiperazine-1,2-dicarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O1-tert-Butyl O2-methyl 5-methylpiperazine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and methyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties:

- Purity : ≥95% (HPLC) .

- Synthetic Applications: Used as a building block in pharmaceuticals, particularly for introducing piperazine moieties into drug candidates. Piperazine derivatives are known to enhance water solubility, hydrogen bonding, and bioavailability in drug molecules .

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogs, focusing on substitution patterns , ring systems , and functional group variations .

Table 1: Structural and Functional Comparison

Influence of Substitution Regiochemistry

Impact of Ring Size

Stereochemical Variations

- Enantiomers : The (R)-configured piperazine dicarboxylate (CAS 234109-20-7) is critical for chiral drug synthesis, as seen in antipsychotics and antibiotics. Stereochemistry directly influences binding affinity to target proteins .

Biological Activity

Enzyme Inhibition

O1-tert-Butyl O2-methyl 5-methylpiperazine-1,2-dicarboxylate may exhibit enzyme inhibitory properties, particularly against enzymes involved in cellular processes. The piperazine ring structure is known to interact with various biological targets .

Antiviral Activity

Piperazine derivatives have shown promising antiviral activities. While specific data for this compound is not available, structurally similar compounds have demonstrated antiviral properties .

Neuropharmacological Effects

Piperazine derivatives are known for their diverse neuropharmacological activities. This compound may potentially exhibit effects on the central nervous system, including possible anxiolytic or antidepressant-like properties .

Structure-Activity Relationship

The biological activity of this compound is likely influenced by its structural features:

- Piperazine ring: Core structure responsible for various biological activities

- tert-Butyl group: May enhance lipophilicity and affect membrane permeability

- Methyl ester: Potential site for enzymatic hydrolysis, affecting the compound's metabolism

Comparison with Similar Compounds

While specific data for this compound is limited, we can draw comparisons with structurally similar compounds:

Research Gaps and Future Directions

- Specific biological assays: Conduct in vitro studies to determine the compound's effects on various enzymes and cellular processes.

- Antiviral screening: Test the compound against a panel of viruses to assess its potential antiviral activity.

- Neuropharmacological evaluation: Perform behavioral studies in animal models to investigate potential anxiolytic or antidepressant-like effects.

- Structure-activity relationship studies: Synthesize and test structural analogs to optimize biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing O1-tert-Butyl O2-methyl 5-methylpiperazine-1,2-dicarboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions using tert-butyl and methyl protecting groups. For example, a precursor like methyl 5-methylpiperazine-2-carboxylate can be reacted with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions in ethyl acetate or dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP). Temperature (20–25°C) and stoichiometric ratios (e.g., 1.3 eq Boc₂O) are critical for optimizing yield and minimizing side products like racemization . Purification via column chromatography or crystallization ensures >95% purity.

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselective tert-butyl and methyl esterification. For example, tert-butyl protons appear as a singlet at ~1.4 ppm, while methyl ester protons resonate at ~3.7 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>98%) and detects diastereomers .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₂H₂₂N₂O₅: calculated 275.16, observed 275.15) .

Q. What is the biological relevance of the piperazine core in this compound, and how is its activity assessed in preclinical studies?

- Methodological Answer : The piperazine ring enhances bioavailability and enables interactions with biological targets (e.g., GPCRs, enzymes). In vitro assays, such as receptor binding studies (IC₅₀) and cellular cytotoxicity screens (e.g., MTT assay), are used to evaluate activity. For example, fluorinated analogs of piperazine dicarboxylates show improved blood-brain barrier penetration in neuropharmacological models .

Advanced Research Questions

Q. How do variations in protecting groups (tert-butyl vs. methyl) impact the compound’s reactivity in subsequent derivatization reactions?

- Methodological Answer : The tert-butyl group provides steric hindrance, slowing hydrolysis under acidic conditions (e.g., TFA deprotection at 0°C), while the methyl ester is more labile to basic hydrolysis (e.g., NaOH/MeOH). Kinetic studies using ¹H NMR monitoring reveal that tert-butyl removal requires 2–4 hours in 20% TFA/DCM, whereas methyl esters hydrolyze within 30 minutes in 1M NaOH .

Q. What strategies can mitigate racemization during the synthesis of stereochemically pure forms of this piperazine derivative?

- Methodological Answer :

- Chiral Catalysts : Use of (R)- or (S)-BINOL-derived catalysts in asymmetric synthesis preserves enantiomeric excess (ee >99%) .

- Low-Temperature Reactions : Conducting reactions at –20°C reduces epimerization during Boc protection .

- Analytical Validation : Chiral HPLC with a cellulose-based column (e.g., Chiralpak AD-H) quantifies enantiopurity .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) show <2% degradation when stored in amber vials under argon. Major degradation products include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.